molecular formula C15H28ClNO B145656 1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, HYDROCHLORIDE CAS No. 31878-59-8

1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, HYDROCHLORIDE

Cat. No. B145656
CAS RN: 31878-59-8
M. Wt: 273.84 g/mol
InChI Key: VLLNJDMHDJRNFK-UHFFFAOYSA-N
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Description

1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied for its potential applications in various fields, including pharmacology, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is not fully understood. However, it is believed to act as a cholinergic agent by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function and memory.

Biochemical And Physiological Effects

Studies have shown that 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is its ability to improve cognitive function and memory. This makes it an attractive candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride. One area of research is the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research is the study of its potential applications in materials science, particularly in the development of new materials with unique properties.
In conclusion, 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique properties make it an attractive candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with 2-dimethylaminoethylamine to produce 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-. Finally, the hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.

Scientific Research Applications

1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in pharmacology, particularly as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

31878-59-8

Product Name

1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, HYDROCHLORIDE

Molecular Formula

C15H28ClNO

Molecular Weight

273.84 g/mol

IUPAC Name

1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C15H27NO.ClH/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,17H,3-10H2,1-2H3;1H

InChI Key

VLLNJDMHDJRNFK-UHFFFAOYSA-N

SMILES

CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl

Canonical SMILES

CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl

Other CAS RN

768-95-6

Pictograms

Flammable; Irritant

synonyms

1-Hydroxy adamantane

Origin of Product

United States

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